Benzyltriethylammonium sulfate
Description
Significance within Quaternary Ammonium (B1175870) Salt Chemistry
Quaternary ammonium salts, often referred to as "quats," are a significant class of compounds in organic chemistry, largely due to their utility as phase transfer catalysts (PTCs). ontosight.ai The core function of a PTC is to facilitate the transport of a reactant from one phase (typically aqueous) into another immiscible phase (typically organic), where the reaction can proceed at a much faster rate. ontosight.ai
The benzyltriethylammonium cation is particularly effective in this role. The lipophilic (oil-loving) character of the benzyl (B1604629) and ethyl groups allows the cation to be soluble in organic solvents, while its positive charge enables it to pair with an anion (like a reactant from the aqueous phase) and shuttle it into the organic phase. This mechanism overcomes the mutual insolubility of the reactants, which is a common barrier in many chemical syntheses.
While the chloride salt, benzyltriethylammonium chloride (BTEAC), is more frequently cited in literature for its catalytic activity, the principles of phase transfer catalysis are applicable to the sulfate (B86663) salt as well. fishersci.iechemimpex.com The choice of the anion (sulfate vs. chloride) can influence the salt's solubility, stability, and reactivity in specific applications, making the study of different salts like benzyltriethylammonium sulfate a relevant area of research.
Broader Impact in Contemporary Chemical Science and Technology
The primary impact of this compound in contemporary chemical science lies in its role as a phase transfer catalyst, which supports the principles of "green chemistry." ontosight.ai By enabling reactions in two-phase systems, PTCs can reduce or eliminate the need for expensive, and often hazardous, organic solvents that would otherwise be required to dissolve all reactants in a single phase. This can lead to more environmentally benign and economically viable industrial processes.
The applications of phase transfer catalysis are extensive and are found in the synthesis of a wide array of organic compounds, including pharmaceuticals and specialty polymers. ontosight.aichemimpex.com For instance, related benzyltriethylammonium salts are used as catalysts in the preparation of nitriles and in condensation reactions, highlighting the potential utility of the sulfate variant in similar synthetic transformations. fishersci.ie Research has also explored the biological activities of quaternary ammonium compounds in general, noting their potential for properties like antimicrobial effects, though specific studies on this compound in this context are less common. ontosight.ai
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₆H₄₄N₂O₄S (or (C₁₃H₂₂N)₂SO₄) | ontosight.aidrugfuture.com |
| Molecular Weight | 476.7 g/mol | drugfuture.com |
| Appearance | White crystalline powder | ontosight.ai |
| Melting Point | Approximately 240-250°C | ontosight.ai |
| Solubility | Soluble in water | ontosight.ai |
Research Findings and Applications
While specific research exclusively detailing this compound is limited in comparison to its chloride counterpart, its function as a phase transfer catalyst is its most significant and well-documented application. ontosight.ai The principles of its catalytic action are rooted in the behavior of the benzyltriethylammonium cation in a biphasic system.
A notable example of the application of a benzyltriethylammonium salt is in the synthesis of 2-phenylbutyronitrile from phenylacetonitrile (B145931). orgsyn.org In this type of reaction, the phase transfer catalyst facilitates the alkylation of the phenylacetonitrile in a two-phase system of aqueous sodium hydroxide (B78521) and an organic solvent. orgsyn.org The benzyltriethylammonium cation transports the hydroxide or the deprotonated phenylacetonitrile anion into the organic phase where it can react with the alkylating agent. orgsyn.org
Furthermore, benzyltriethylammonium chloride has been employed in Knoevenagel condensation reactions, which involve the reaction of carbonyl compounds with active methylene (B1212753) compounds. fishersci.ie These examples from closely related salts strongly suggest the potential for this compound to be an effective catalyst in a similar range of organic transformations, including nucleophilic substitutions, alkylations, and condensation reactions. The choice of the sulfate anion might be strategic in cases where the presence of chloride ions could interfere with the reaction or downstream processes.
Structure
2D Structure
Properties
CAS No. |
19617-34-6 |
|---|---|
Molecular Formula |
C13H22NO4S- |
Molecular Weight |
288.39 g/mol |
IUPAC Name |
benzyl(triethyl)azanium;sulfate |
InChI |
InChI=1S/C13H22N.H2O4S/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;1-5(2,3)4/h7-11H,4-6,12H2,1-3H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI Key |
MEPLDDAONLVHEF-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Other CAS No. |
19617-34-6 |
Synonyms |
benzyl-triethyl-azanium sulfate |
Origin of Product |
United States |
Synthetic Methodologies for Benzyltriethylammonium Sulfate and Analogues
Quaternarization Reaction Pathways
The foundational step in synthesizing benzyltriethylammonium cations is the quaternarization of triethylamine (B128534). This reaction, a classic example of a Menshutkin reaction, involves the alkylation of the tertiary amine with a benzyl (B1604629) halide. google.com
The most common pathway employs the reaction of triethylamine with benzyl chloride. chemicalbook.com This is an SN2 reaction where the nitrogen atom of the triethylamine acts as a nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion. google.com The reaction is typically carried out in a suitable solvent, with reaction conditions being a key determinant of yield and purity. chemicalbook.comgoogle.com
A detailed study on the quaternization of tertiary amines with benzyl chloride has shown that the reaction can be a reversible process. dnu.dp.ua The nucleophilicity of the amine and steric factors associated with the alkyl substituents on the nitrogen atom significantly influence the reaction rate. dnu.dp.ua For the synthesis of benzyltriethylammonium chloride, the reaction is often performed at elevated temperatures to drive the reaction towards the product. chemicalbook.com
Several solvents can be employed for this reaction, including acetone (B3395972), polydimethylsiloxane, and solvent mixtures. chemicalbook.com The choice of solvent can impact the reaction temperature and the ease of product isolation. google.com For instance, the use of acetone as a single solvent has been reported to lower the reaction temperature and simplify the workup process, as the product often precipitates out of the solution upon cooling. google.com
Below is a table summarizing typical reaction conditions for the synthesis of benzyltriethylammonium chloride:
Table 1: Quaternarization Reaction Conditions for Benzyltriethylammonium Chloride
| Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Triethylamine, Benzyl Chloride | Acetone | 60-66 | 8-10 | High | High | google.com |
| Triethylamine, Benzyl Chloride | Polydimethylsiloxane | 80 | 5 | ~76.3 | 99.4-99.5 | chemicalbook.com |
| Triethylamine, Benzyl Chloride | Toluene, Acetone, Dimethylformamide | 75-80 | 10 | 90 | High | google.com |
Anion Metathesis and Counterion Exchange Strategies
Once the benzyltriethylammonium cation is formed with a halide counterion, the next step is to replace the halide with the desired sulfate (B86663) anion. This is typically achieved through anion metathesis or ion-exchange chromatography.
Anion metathesis involves a double displacement reaction where the halide salt of the quaternary ammonium (B1175870) cation is reacted with a sulfate salt, often a metal sulfate like sodium sulfate. The driving force for this reaction is typically the precipitation of the insoluble metal halide, leaving the desired quaternary ammonium sulfate in solution. For instance, the reaction of a quaternary ammonium bromide with silver sulfate can be used to form the corresponding sulfate salt, with the insoluble silver bromide being removed by filtration. google.com
A more versatile and widely used method for anion exchange is the use of anion-exchange resins. nih.gov These resins are solid supports containing covalently bound cationic functional groups, with mobile anions that can be exchanged. For the synthesis of benzyltriethylammonium sulfate, a strongly basic anion-exchange resin in the sulfate form would be utilized. A solution of benzyltriethylammonium chloride is passed through a column packed with this resin. The chloride ions are retained by the resin, and the sulfate ions are released into the solution to form this compound. nih.gov
The efficiency of the ion exchange process can be influenced by several factors, including the type of resin, the solvent system, and the concentration of the solutions. nih.govtue.nl Non-aqueous or mixed aqueous-organic solvents can be used to facilitate the exchange, especially for hydrophobic quaternary ammonium salts. nih.gov The resin can often be regenerated and reused, making this a more sustainable approach. nih.gov
A general procedure for this anion exchange is as follows:
Preparation of the ion-exchange resin in the desired sulfate form. This is often achieved by washing the commercially available chloride or hydroxide (B78521) form of the resin with a concentrated solution of a sulfate salt (e.g., sodium sulfate) or sulfuric acid.
Passing a solution of benzyltriethylammonium chloride through a column packed with the prepared sulfate-form resin.
Elution of the column to collect the solution of this compound.
Removal of the solvent to obtain the final product.
The progress of the anion exchange can be monitored by testing the eluate for the absence of the initial halide ion.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its analogs can be evaluated and optimized using the principles of green chemistry to minimize its environmental impact. acsgcipr.org Key metrics for assessing the "greenness" of a chemical process include atom economy, E-factor (environmental factor), and process mass intensity (PMI). wikipedia.orgacs.org
Atom Economy: The quaternarization reaction, being an addition reaction, has a high theoretical atom economy as all the atoms of the reactants (triethylamine and benzyl chloride) are incorporated into the product, benzyltriethylammonium chloride.
E-Factor and Process Mass Intensity: These metrics consider the total mass of waste generated relative to the mass of the product. In the context of this compound synthesis, the use of solvents, reagents for anion exchange, and any byproducts contribute to the E-factor and PMI.
Several strategies can be employed to align the synthesis with green chemistry principles:
Safer Solvents and Auxiliaries: The use of greener solvents in the quaternarization step is a key consideration. While acetone is commonly used, exploring solvent-free conditions or using more benign solvents can improve the environmental profile of the synthesis. google.com The use of water as a solvent, where possible, is highly encouraged in green chemistry. wikipedia.org
Catalysis: Benzyltriethylammonium salts themselves are phase-transfer catalysts (PTCs), which are considered a green chemical technology. wikipedia.orgfzgxjckxxb.com PTCs can facilitate reactions in biphasic systems, often reducing the need for harsh conditions and organic solvents, and can lead to higher yields and selectivities. wikipedia.orgfzgxjckxxb.com
Waste Reduction: The anion exchange step using ion-exchange resins is advantageous from a green chemistry perspective as the resin can often be regenerated and reused, minimizing waste. nih.gov Metathesis reactions that produce a benign and easily separable salt as a byproduct are also preferred.
Energy Efficiency: Conducting reactions at lower temperatures, for example by using more efficient catalysts or microwave irradiation, can reduce energy consumption. google.com A patent for the synthesis of benzyltriethylammonium chloride highlights a method that significantly decreases the reaction temperature, thereby saving energy. google.com
By systematically applying these principles, the synthesis of this compound can be made more efficient, less hazardous, and more sustainable.
Phase Transfer Catalysis (PTC) Mediated by Benzyltriethylammonium Cation
The benzyltriethylammonium cation is a cornerstone of phase transfer catalysis (PTC), a methodology that circumvents the mutual insolubility of reactants in heterogeneous systems. biomedres.usbiomedres.us By possessing both hydrophilic and lipophilic characteristics, the benzyltriethylammonium cation can transport reacting anions from an aqueous phase into an organic phase where the organic substrate is located. biomedres.uschemicalbook.com This transfer overcomes the phase barrier, allowing the reaction to proceed at a significantly accelerated rate. chemicalbook.combiomedres.us
The efficacy of phase transfer catalysis lies in its ability to bring reactants together that would otherwise remain separated in immiscible liquid phases. researchgate.net The benzyltriethylammonium cation, as a phase transfer catalyst, plays a crucial role in this process by forming an ion pair with the reacting anion in the aqueous phase. biomedres.uschemicalbook.com This newly formed, more lipophilic ion pair can then migrate across the phase boundary into the organic phase to react with the organic substrate. biomedres.usbiomedres.us
Two primary mechanistic models describe the action of phase transfer catalysts like benzyltriethylammonium salts: the Starks' extraction mechanism and the Makosza interfacial mechanism. wiley-vch.dersc.org In the extraction mechanism, the catalyst extracts the anion from the aqueous phase into the bulk organic phase where the reaction occurs. wiley-vch.demdpi.com Conversely, the interfacial mechanism posits that the initial deprotonation of a C-H acidic substrate occurs at the interface between the two phases, followed by the catalyst transporting the resulting carbanion into the organic phase. mdpi.comsemanticscholar.org The operative mechanism can depend on the specific reaction conditions and the pKa of the substrate. rsc.org
A key step in phase transfer catalysis is the ion exchange process where the benzyltriethylammonium cation pairs with the reacting anion from the aqueous phase. semanticscholar.orgptfarm.pl This process is governed by the relative lipophilicity of the anions involved; more lipophilic anions will preferentially form ion pairs with the quaternary ammonium cation. princeton.edu Once transferred into the organic phase, the anion is "naked" or poorly solvated, which significantly enhances its reactivity. chemicalbook.com The large size of the benzyltriethylammonium cation leads to a greater distance and weaker interaction between the cation and the anion, further increasing the anion's nucleophilicity. chemicalbook.com This generation of a highly reactive nucleophilic species in the organic phase is a fundamental reason for the rate enhancements observed in PTC. biomedres.us
Benzyltriethylammonium salts, including the sulfate, are versatile catalysts for a wide array of organic transformations. chemicalbook.com Their application has been particularly impactful in nucleophilic substitution and condensation reactions. chemicalbook.comchemicalbook.com
Phase transfer catalysis utilizing benzyltriethylammonium salts is a highly effective method for various nucleophilic substitution reactions. chemicalbook.comchemicalbook.com This includes the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds through alkylation reactions. chemicalbook.comchemicalbook.com
C-Alkylation: Benzyltriethylammonium chloride has been successfully used in the C-alkylation of compounds with active methylene (B1212753) groups, such as phenylacetonitrile (B145931). thermofisher.comchemicalbook.com For instance, the reaction of phenylacetonitrile with ethyl chloride in the presence of concentrated aqueous sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride was one of the first industrial applications of PTC. mdpi.com PTC is particularly effective for the C-alkylation of substrates with a pKa up to 23. phasetransfercatalysis.com
N-Alkylation: The N-alkylation of various nitrogen-containing compounds, including amides, imides, and nitrogen heterocycles like pyrrole (B145914) and indole, is efficiently catalyzed by benzyltriethylammonium salts under PTC conditions. crdeepjournal.org
O-Alkylation: The synthesis of ethers from alcohols or phenols and alkyl halides, a classic Williamson ether synthesis, can be performed under milder conditions with higher yields using PTC with catalysts like benzyltriethylammonium salts, avoiding the need for strictly anhydrous conditions. crdeepjournal.orgjetir.org For example, the selective O-alkylation of vanillin (B372448) with benzyl chloride has been demonstrated using benzyltriethylammonium chloride as the phase transfer catalyst. researchgate.net
S-Alkylation: Thiolates can be effectively alkylated under PTC conditions to form thioethers. chemicalbook.com
Cyanation: The displacement of halides with cyanide ions is a classic PTC application. alfachemic.com Benzyltriethylammonium chloride has been shown to catalyze the reaction of benzyl chloride with cyanide. acs.org
Fluorination: While specific examples with this compound are less common, phase transfer catalysis, in general, is a known method for facilitating fluorination reactions by transporting fluoride (B91410) ions into the organic phase. semanticscholar.org
Table 1: Examples of Nucleophilic Substitution Reactions Catalyzed by Benzyltriethylammonium Salts
| Reaction Type | Substrate | Reagent | Catalyst | Product | Reference |
| C-Alkylation | Phenylacetonitrile | Ethyl Chloride | Benzyltriethylammonium chloride | 2-Phenylbutyronitrile | mdpi.comthermofisher.com |
| C-Alkylation | Benzyl Phenyl Sulfone | Alkyl Halide | Benzyltriethylammonium chloride | Alkylated Benzyl Phenyl Sulfone | phasetransfercatalysis.com |
| O-Alkylation | Vanillin | Benzyl Chloride | Benzyltriethylammonium chloride | O-Benzylvanillin | researchgate.net |
| N-Alkylation | Amines | Alcohols | Benzyltriethylammonium bromide (in Pd-catalyzed system) | N-Alkylated Amines | mdpi.com |
| Cyanation | Benzyl Chloride | Sodium Cyanide | Benzyltriethylammonium chloride | Benzyl Cyanide | acs.org |
Condensation reactions that form new carbon-carbon bonds are also significantly accelerated by benzyltriethylammonium-mediated phase transfer catalysis.
Knoevenagel Condensation: The Knoevenagel condensation of carbonyl compounds with active methylene compounds proceeds efficiently in the presence of benzyltriethylammonium chloride. thermofisher.comresearchgate.net This reaction can often be carried out under solvent-free conditions to produce olefinic products in high yields. researchgate.net For example, benzyltriethylammonium chloride can be used to activate solid supports like hydroxyapatite (B223615) for the Knoevenagel condensation. chemicalbook.comsigmaaldrich.com
Claisen-Schmidt Condensation: This condensation between a ketone and an aromatic aldehyde to form a chalcone (B49325) can be catalyzed by benzyltriethylammonium chloride. sigmaaldrich.comscientificlabs.co.uk In some cases, the catalyst is used to activate a solid support like natural phosphate (B84403), which then facilitates the reaction. researchgate.netresearchgate.net The addition of benzyltriethylammonium chloride has been shown to remarkably increase the catalytic activity of natural phosphate in this reaction. researchgate.net
Darzens Condensation: The Darzens condensation, which involves the reaction of an α-haloester or related compound with a carbonyl compound to form an epoxide, can be performed under PTC conditions. chemicalbook.comresearchgate.net The stereochemistry of the Darzens reaction between chlorophenylacetonitrile and benzaldehyde (B42025) has been shown to be influenced by the presence of benzyltriethylammonium chloride, suggesting that the reaction site (interfacial vs. organic phase) plays a crucial role. mdpi.comrsc.org
Table 2: Examples of Condensation Reactions Catalyzed by Benzyltriethylammonium Salts
| Reaction Type | Substrates | Catalyst | Product Type | Reference |
| Knoevenagel Condensation | Carbonyl compounds, Active methylene compounds | Benzyltriethylammonium chloride | Olefinic products | thermofisher.comchemicalbook.comresearchgate.netsigmaaldrich.com |
| Claisen-Schmidt Condensation | Acetophenone, Arylaldehyde | Benzyltriethylammonium chloride (with natural phosphate) | Chalcones | scientificlabs.co.ukresearchgate.netresearchgate.net |
| Darzens Condensation | Chlorophenylacetonitrile, Benzaldehyde | Benzyltriethylammonium chloride | 2,3-Diphenylglycidonitrile | mdpi.comrsc.org |
Scope of Catalyzed Organic Reactions
Oxidation and Reduction Transformations
This compound is instrumental in various oxidation and reduction reactions, primarily by acting as a phase-transfer catalyst to shuttle oxidizing or reducing agents between aqueous and organic layers.
In the realm of oxidation, its utility is pronounced in reactions involving permanganates and chromates. For instance, potassium permanganate (B83412) (KMnO4), a powerful oxidizing agent soluble in water, can be effectively transferred into an organic solvent using a phase-transfer catalyst like this compound. This enables the oxidation of organic substrates that are insoluble in water. A notable application is the oxidation of benzyl methyl ether to methyl benzoate. 182.160.97 Similarly, it facilitates the conversion of cyclic amines into lactams using KMnO4. 182.160.97
Another significant application is in the selective oxidation of alcohols. While traditional methods often rely on hazardous heavy-metal reagents like pyridinium (B92312) chlorochromate (PCC), greener alternatives have been developed. gordon.edugordon.edu A catalytic system formed from sodium molybdate (B1676688) and activated by hydrogen peroxide can selectively oxidize alcohols to aldehydes. gordon.edugordon.edu The presence of a benzyltriethylammonium salt is crucial in this process, forming a tetra(benzyltriethylammonium) octamolybdate catalyst that efficiently carries out the transformation. gordon.edugordon.edu
The table below summarizes key findings in oxidation reactions facilitated by benzyltriethylammonium salts.
| Substrate | Oxidizing System | Catalyst | Product | Key Observation | Citation |
| Benzyl Alcohol | Sodium Molybdate / H₂O₂ | Benzyltriethylammonium chloride (BTEAC) | Benzaldehyde | Provides a safer, more environmentally benign alternative to PCC. gordon.edugordon.edu | gordon.edugordon.edu |
| Benzyl methyl ether | KMnO₄ | Benzyltriethylammonium chloride | Methyl benzoate | Demonstrates effective phase-transfer of the permanganate ion for oxidation. 182.160.97 | 182.160.97 |
| Cyclic amines | KMnO₄ | Benzyltriethylammonium chloride | Lactams | Efficiently produces lactams from cyclic amines under phase-transfer conditions. 182.160.97 | 182.160.97 |
Note: While many studies cite Benzyltriethylammonium chloride, the catalytic activity is primarily attributed to the benzyltriethylammonium cation acting as the phase-transfer agent, making the findings broadly applicable to the sulfate salt.
Friedel-Crafts Acylation Reactions
The Friedel-Crafts acylation is a cornerstone reaction for attaching acyl groups to aromatic rings, traditionally requiring stoichiometric amounts of Lewis acid catalysts like aluminum chloride. libretexts.orgstudymind.co.uk this compound can be employed as a phase-transfer catalyst to improve these reactions, making them more efficient and environmentally friendly.
Research has demonstrated that a catalytic system combining antimony(V) chloride with benzyltriethylammonium chloride serves as a highly efficient catalyst for the Friedel-Crafts acylation of arenes with various acyl and sulfonyl chlorides. sigmaaldrich.comsigmaaldrich.com This complex facilitates the reaction under milder conditions than traditional methods. sigmaaldrich.com The role of the quaternary ammonium salt is to form a more reactive, lipophilic complex with the Lewis acid, enhancing its catalytic activity in the organic phase. sigmaaldrich.comdokumen.pub
Furthermore, in biphasic systems, benzyltriethylammonium salts can act as phase-transfer catalysts for acylation, improving reaction rates and yields. For example, in the acylation of electron-rich aromatics like anisole (B1667542) and thioanisole, a PTC system can achieve high yields and regioselectivity, affording exclusively the C-4 acylated product under mild conditions. researchgate.net
The following table outlines representative Friedel-Crafts acylation reactions using benzyltriethylammonium salts.
| Aromatic Substrate | Acylating Agent | Catalytic System | Key Feature | Citation |
| Various arenes | Acyl and sulfonyl chlorides | Antimony(V) chloride-Benzyltriethylammonium chloride complex | Forms a highly efficient and reusable catalytic system. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
| Anisole, Thioanisole, Toluene | Various acyl chlorides | Cobalt(II) acetylacetonate (B107027) with BTEAC as PTC | Achieves high regioselectivity for the C-4 acylated product. researchgate.net | researchgate.net |
Note: The catalytic function in these reactions is primarily served by the benzyltriethylammonium cation, making the data relevant for the sulfate variant.
Epoxidation of Olefinic Substrates
The epoxidation of olefins is a critical transformation in organic synthesis, yielding valuable epoxide intermediates. This compound plays a key role in catalytic systems designed for this purpose, particularly those using hydrogen peroxide as the oxidant.
One advanced approach involves the use of sulfate-based supramolecular ion pairs (SIPs) as catalysts. ed.ac.uk In this system, the sulfate anion itself is the catalytic center. The benzyltriethylammonium cation would function to transfer the catalytically active sulfate species into the organic/olefin phase. The mechanism involves the in-situ formation of reactive peroxymonosulfate (B1194676) in the organic phase, which then epoxidizes the olefin. ed.ac.uk This method avoids the use of more hazardous peracids.
Another highly effective system for olefin epoxidation utilizes a combination of sodium tungstate, an (aminomethyl)phosphonic acid, and a lipophilic ammonium hydrogensulfate. oup.com This halide-free system efficiently epoxidizes a wide range of olefins—including terminal, di-substituted, and tri-substituted alkenes—in high yields using 30% hydrogen peroxide, often without the need for an organic solvent. oup.com The ammonium hydrogensulfate is crucial for maintaining a low pH in the aqueous phase, which is essential for the catalytic cycle and high reactivity. oup.com
The table below presents data on the epoxidation of various olefins using sulfate-based catalytic systems.
| Olefin Substrate | Catalytic System | Oxidant | Yield | Key Advantage | Citation |
| Cyclooctene | Supramolecular Ion Pair [HL1][HSO4] | H₂O₂ | ~70% | Utilizes the sulfate anion directly as a catalyst. ed.ac.uk | ed.ac.uk |
| 1-Dodecene | Na₂WO₄ / (Aminomethyl)phosphonic acid / Methyltrioctylammonium hydrogensulfate | H₂O₂ | 87% | Halide-free system, allows for large-scale preparation without solvent. oup.com | oup.com |
| Various olefins (terminal, cyclic, etc.) | Na₂WO₄ / (Aminomethyl)phosphonic acid / Methyltrioctylammonium hydrogensulfate | H₂O₂ | 94-99% | Broad substrate scope and high yields under biphasic conditions. oup.com | oup.com |
Transesterification Processes
Transesterification, the process of converting one ester into another, is of immense industrial importance, particularly in the production of biodiesel from vegetable oils and animal fats. medtigo.commasterorganicchemistry.com The conventional base-catalyzed process is often limited by mass transfer between the immiscible oil and alcohol (typically methanol) phases. researchgate.net
Phase-transfer catalysts like this compound are employed to overcome this limitation. The catalyst facilitates the transfer of the alkoxide anion (e.g., methoxide) from the polar alcohol phase into the non-polar oil phase. researchgate.netacs.org This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate and leading to a more efficient conversion to fatty acid methyl esters (FAMEs), the primary component of biodiesel. researchgate.net Numerous studies report that the use of quaternary ammonium salts, including those with a hydrogensulfate anion, significantly enhances the rate and yield of biodiesel production. researchgate.net
| Feedstock | Catalyst Type | Key Finding | Citation |
| Soybean Oil | Phase Transfer Catalyst (PTC) | PTCs like quaternary ammonium salts enhance the reaction rate by overcoming mass transfer limitations. researchgate.net | researchgate.net |
| Vegetable Oils | Benzyltrimethylammonium (B79724) hydroxide | Resulted in a faster formation of biodiesel compared to runs without a PTC. researchgate.net | researchgate.net |
Polymerization and Polycondensation Reactions
Polymerization and polycondensation reactions are fundamental processes for creating polymers. melscience.com Phase-transfer catalysis, facilitated by compounds like this compound, is a powerful technique for synthesizing high molecular weight polymers, particularly through polycondensation under biphasic conditions. sigmaaldrich.comresearchgate.net
In these reactions, the catalyst transports an anionic monomer or an anionic intermediate from an aqueous phase to an organic phase containing another monomer. acs.org This allows the polymerization to proceed efficiently at the interface or within the organic phase. This method is particularly useful for producing polymers like polyarylates, polycarbonates, and polyethers. sigmaaldrich.comresearchgate.net For example, benzyltriethylammonium chloride has been successfully used as a PTC in the polycondensation of bisphenols with tetrafluoroisophthaloyl chloride to prepare fluorine-containing polyarylates. sigmaaldrich.com The use of a PTC leads to the formation of polymers with higher molecular weights and in better yields compared to conventional methods. researchgate.net
| Polymer Type | Monomers | Catalyst | Advantage of PTC | Citation |
| Fluorine-containing polyarylates | Tetrafluoroisophthaloyl chloride and bisphenols | Benzyltriethylammonium chloride | Enables synthesis of high molecular weight polymers under biphasic conditions. sigmaaldrich.com | sigmaaldrich.com |
| Polycarbonates | Bisphenol-A-bischloroformate | Tetrabutylammonium (B224687) hydrogen sulfate | Influences molecular weight and the formation of cyclic byproducts. researchgate.net | researchgate.net |
Note: The function of the catalyst is to transfer anions between phases, a role fulfilled by the benzyltriethylammonium cation, making the findings applicable to the sulfate salt.
Synthesis of Complex Heterocyclic Compounds (e.g., 3-substituted Indoles, Quinolines)
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. ijprajournal.comresearchgate.net The synthesis of complex heterocycles like indoles and quinolines can be significantly improved by using this compound as a catalyst.
In the synthesis of quinolines, a class of compounds with wide-ranging biological activities, benzyltrimethylammonium sulfate has been cited as an efficient and recyclable ionic liquid catalyst for the synthesis of 6-chloroquinolines. dntb.gov.uaorganic-chemistry.orgjptcp.com The Friedländer synthesis, a classic method for preparing quinolines, involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group. researchgate.netresearchgate.net The use of a phase-transfer catalyst or an ionic liquid like this compound can promote this reaction under milder conditions and improve yields.
For the synthesis of 3-substituted indoles, another crucial heterocyclic motif, various catalytic methods are employed. rsc.orgcore.ac.ukorgsyn.org While direct evidence for the sulfate salt is sparse, related quaternary ammonium salts like benzyltrimethylammonium hydroxide have been used as effective base promoters. rsc.org These catalysts facilitate the one-pot, three-component reaction between an aldehyde, an active methylene compound (like malononitrile), and an indole, providing high yields in short reaction times. rsc.org The catalytic action stems from the basicity of the hydroxide anion, which is phase-transferred by the quaternary ammonium cation.
| Heterocycle | Synthesis Method | Catalyst | Role of Catalyst | Citation |
| 6-chloroquinolines | Friedländer-type synthesis | Benzyltrimethylammonium sulfate | Acts as an efficient and recyclable ionic liquid catalyst. dntb.gov.ua | dntb.gov.ua |
| 3-substituted indoles | One-pot, three-component reaction | Benzyltrimethylammonium hydroxide (Triton B) | Serves as a base promoter, facilitating the reaction in an aqueous medium. rsc.org | rsc.org |
Other Catalytic Roles and Process Acceleration
Beyond specific named reactions, the primary role of this compound is as a process accelerator through the mechanism of phase-transfer catalysis (PTC). chemicalbook.comlongdom.org Many industrial and laboratory-scale reactions are slow or inefficient because the reactants are in separate, immiscible liquid phases (e.g., aqueous and organic). wikipedia.orgacs.org
This compound accelerates these reactions by acting as a "transport agent" for anions. The lipophilic benzyltriethylammonium cation pairs with an anion from the aqueous phase (e.g., hydroxide, cyanide, permanganate) and shuttles this ion-pair into the organic phase. Once in the organic medium, the anion is poorly solvated and thus becomes a much more reactive nucleophile, leading to a dramatic increase in the reaction rate. acs.org
This fundamental principle of process acceleration applies to a wide array of reactions, including:
Nucleophilic substitutions: Where an aqueous nucleophile reacts with an organic substrate. chemimpex.com
Condensation reactions: Such as the Knoevenagel and Claisen-Schmidt condensations, where the catalyst can activate solid supports like hydroxyapatite. sigmaaldrich.comsigmaaldrich.com
Generation of carbenes: For use in cyclopropanation and other addition reactions.
By facilitating inter-phase transport, this compound not only accelerates reaction rates but also allows for the use of cheaper inorganic reagents, milder conditions (lower temperatures and pressures), simplified workup procedures, and often results in higher product yields and purity. wikipedia.orgchemicalbook.com
Catalytic Applications in Advanced Organic Transformations
Curing Acceleration in Polymer Systems (e.g., Powder Coatings, Epoxy Resins)
The thermal curing of polymer systems, such as powder coatings and epoxy resins, is a critical process that dictates the final properties of the material. This process often involves a baking stage at high temperatures for extended durations to ensure complete cross-linking. epo.orggoogleapis.com Such conditions are energy-intensive and can limit the types of substrates that can be used. To mitigate these challenges, curing catalysts are incorporated into the formulations. These catalysts play a crucial role by lowering the activation energy of the curing reactions, which accelerates the formation of the cross-linked polymer network. researchgate.net This acceleration permits lower curing temperatures and faster processing times, leading to significant efficiencies in manufacturing. epo.org
Among the various catalysts employed, quaternary ammonium (B1175870) salts like Benzyltriethylammonium sulfate (B86663) and the closely related Benzyltriethylammonium chloride have demonstrated significant efficacy as curing accelerators, particularly in epoxy-based systems. chemicalbook.commoneidechem.com These compounds function effectively in powder coatings, which are typically formulations of an epoxy resin and a co-reactant or hardener, such as a polyester (B1180765) or a compound with carboxylic or phenolic end groups. epo.org The addition of a catalyst like a quaternary ammonium salt can significantly improve the reaction rate between the epoxy resin and the hardener. epo.orgchemicalbook.com
Research has shown that catalysts are essential for optimizing the curing process. For instance, in epoxy phenol (B47542) novolac (EPN) powder coatings, the presence of a catalyst alters the thermal kinetic behavior and reduces the activation energy required for crosslinking. paint.org The mechanism of cure in such systems involves etherification reactions, where a phenolic hydroxyl group reacts with an epoxide to form an aromatic ether and a secondary hydroxyl group, which can then also react with another epoxide group. paint.org Catalysts accelerate these fundamental reactions. The choice of curing agent and catalyst system is critical, as it influences not only the cure time but also the final mechanical properties and glass transition temperature (Tg) of the thermoset material. researchgate.netgoogle.com
Detailed studies have utilized benzyltriethylammonium chloride, a compound analogous to the sulfate variant, as a catalyst in the synthesis of epoxy monomers, highlighting its role in facilitating the key chemical transformations. In one such synthesis, it was used to produce a bio-based trifunctional epoxy monomer from eugenol. nih.gov The conditions for this catalyzed epoxidation are summarized in the table below.
Table 1: Reaction Conditions for Catalyzed Epoxidation of Eugenol
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Eugenol, Epichlorohydrin | nih.gov |
| Catalyst | Benzyltriethylammonium chloride | nih.gov |
| Temperature | 110 °C | nih.gov |
| Initial Reaction Time | 2 hours | nih.gov |
The effectiveness of a catalyst is often quantified by its impact on the activation energy of the curing process. While specific data for Benzyltriethylammonium sulfate is not detailed in the provided research, the general effect of catalysts on epoxy systems can be illustrated. The following table, based on findings for catalyzed epoxy powder coatings, demonstrates how a catalyst can lower the energy barrier for the crosslinking reaction. paint.org
Table 2: Illustrative Effect of Catalyst on Curing Activation Energy in Epoxy Powder Coatings
| System | Activation Energy (kJ/mol) | Reference |
|---|---|---|
| Uncatalyzed System (Conceptual) | Higher (e.g., 58) | paint.org |
This reduction in activation energy allows the curing process to proceed more rapidly and at lower temperatures, which is a primary goal in the formulation of modern powder coatings and epoxy resins. epo.orgpaint.org
Advanced Studies on Reaction Mechanisms and Kinetics
Detailed Mechanistic Investigations in Phase Transfer Catalysis
Benzyltriethylammonium salts, such as the chloride (TEBAC) and sulfate (B86663), are classic examples of phase transfer catalysts (PTCs). alfachemic.comwikipedia.org Their primary function is to facilitate reactions between reactants located in separate, immiscible phases, typically an aqueous phase and an organic phase. nbinno.comscienceinfo.com The catalytic action overcomes the solubility barriers that would otherwise prevent or slow the reaction. nbinno.com
The mechanism of phase transfer catalysis involving Benzyltriethylammonium cations is well-elucidated and primarily follows an "extraction mechanism". biomedres.us The process can be broken down into the following key steps:
Anion Exchange in the Aqueous Phase: The catalyst, Benzyltriethylammonium cation (Q⁺), first pairs with the reactant anion (Y⁻) from the aqueous phase to form an ion pair, [Q⁺Y⁻]. biomedres.us
Transfer to the Organic Phase: The Benzyltriethylammonium cation possesses both hydrophilic (the charged ammonium (B1175870) head) and lipophilic (the benzyl (B1604629) and ethyl groups) characteristics. nbinno.combiomedres.us This amphiphilic nature allows the [Q⁺Y⁻] ion pair to be extracted from the aqueous phase and solubilized in the organic phase. nbinno.com
Reaction in the Organic Phase: Within the organic phase, the anion (Y⁻) is poorly solvated, creating a highly reactive "naked" nucleophile. biomedres.us This reactive anion then attacks the organic substrate (RX) to form the desired product (RY), leaving behind the catalyst paired with the leaving group anion ([Q⁺X⁻]).
Catalyst Regeneration: The catalyst-leaving group ion pair ([Q⁺X⁻]) migrates back to the aqueous phase or the interface. Here, the catalyst exchanges the leaving group anion (X⁻) for a new reactant anion (Y⁻), thus regenerating the active catalyst and completing the catalytic cycle. biomedres.us
An alternative, the "interfacial mechanism," is also proposed for certain reactions like those involving carbanions. In this model, the reaction occurs at the interface between the two phases rather than entirely within the organic phase. biomedres.us The efficiency of the catalyst is influenced by factors such as stirring speed, which increases the interfacial area available for ion exchange. princeton.edu
Kinetic Analysis of Benzyltriethylammonium Catalyzed Reactions
| Catalyst | Relative Catalytic Activity |
|---|---|
| Benzyltributylammonium bromide | Higher |
| Tetrabutylammonium (B224687) hydrogensulfate | ↓ |
| Tetrabutylammonium bromide | ↓ |
| Benzyltriethylammonium chloride | Lower |
Table 1: Comparative catalytic activity of various quaternary ammonium salts in the synthesis of phenyl benzoate. The order indicates a decrease in activity from top to bottom. epa.gov
Kinetic investigations into similar phase-transfer catalyzed reactions, such as the reaction of benzyl chloride with ammonium sulfide, have determined that under specific conditions, the reaction is kinetically controlled rather than mass-transfer controlled. For this system, an apparent activation energy of 12.3 kcal/mol was calculated, highlighting the energy barrier that the catalyst helps to overcome. researchgate.net
Degradation Pathways of Quaternary Ammonium Cations in Reaction Environments
Quaternary ammonium cations (QACs), including Benzyltriethylammonium, can undergo degradation in certain reaction environments, particularly under strongly basic (hydroxide) and/or high-temperature conditions. rsc.org Understanding these degradation pathways is essential for predicting catalyst lifespan and identifying potential side products. The two most prominent degradation mechanisms are Hofmann elimination and nucleophilic substitution (SN2). rsc.orgresearchgate.net
Hofmann elimination is a characteristic degradation reaction for quaternary ammonium hydroxides that possess at least one beta-hydrogen atom on their alkyl substituents. allen.in The reaction proceeds via an E2 (bimolecular elimination) mechanism to produce an alkene, a tertiary amine, and water. masterorganicchemistry.com
The process begins with the formation of a quaternary ammonium hydroxide (B78521), often by treating a quaternary ammonium halide with silver oxide and water. byjus.comwikipedia.org Upon heating, the hydroxide ion acts as a base, abstracting a beta-hydrogen. This initiates a concerted process where the C-H bond breaks, a C=C double bond forms, and the C-N bond cleaves, releasing a neutral tertiary amine as the leaving group. masterorganicchemistry.com
A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule states that the major product will be the least substituted (and often least thermodynamically stable) alkene. byjus.comwikipedia.org This preference is attributed to the steric bulk of the large quaternary ammonium leaving group. The hydroxide base preferentially attacks the most sterically accessible beta-hydrogen, which is typically on the least substituted carbon atom. masterorganicchemistry.comwikipedia.org The transition state leading to the Hofmann product is therefore lower in energy than the one leading to the more substituted Zaitsev product. masterorganicchemistry.com
For the Benzyltriethylammonium cation, Hofmann elimination would involve the abstraction of a beta-hydrogen from one of the ethyl groups, leading to the formation of ethene and benzyl diethylamine.
Nucleophilic substitution via the SN2 mechanism is another significant degradation pathway for quaternary ammonium cations, especially those lacking beta-hydrogens or where elimination is disfavored. researchgate.net In this pathway, a nucleophile directly attacks one of the alpha-carbon atoms of the alkyl groups attached to the nitrogen.
For the Benzyltriethylammonium cation, there are two potential sites for SN2 attack by a nucleophile like hydroxide (OH⁻): the benzylic carbon and the alpha-carbon of the ethyl groups.
Attack at the Benzylic Carbon: The benzyl group is known to be susceptible to nucleophilic attack. thieme-connect.de SN2 attack at the benzylic carbon results in the displacement of the triethylamine (B128534) as the leaving group, producing benzyl alcohol. C₆H₅CH₂N⁺(C₂H₅)₃ + OH⁻ → C₆H₅CH₂OH + N(C₂H₅)₃
Attack at an Ethyl Carbon: Alternatively, attack at the alpha-carbon of an ethyl group would yield ethanol (B145695) and benzyldiethylamine. C₆H₅CH₂N⁺(C₂H₅)₃ + OH⁻ → C₂H₅OH + C₆H₅CH₂N(C₂H₅)₂
Density functional theory (DFT) studies on the closely related benzyltrimethylammonium (B79724) (BTMA⁺) cation have shown that the SN2 pathway at the benzylic carbon is the dominant degradation route, with a lower activation energy barrier compared to attack at the methyl carbons. nrel.gov The general order of cleavage tendency for alkyl groups from an ammonium salt via thermolysis is allyl > benzyl > methyl > ethyl, further suggesting that the benzyl group is a primary site for nucleophilic degradation. thieme-connect.de
Table of Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| Benzyltriethylammonium sulfate | [(C₆H₅CH₂)N(C₂H₅)₃]₂SO₄ |
| Benzyltriethylammonium chloride (TEBAC) | C₆H₅CH₂N(C₂H₅)₃Cl |
| Phenyl benzoate | C₁₃H₁₀O₂ |
| Benzoyl chloride | C₇H₅ClO |
| Phenol (B47542) | C₆H₅OH |
| Dichloromethane | CH₂Cl₂ |
| Chlorobenzene | C₆H₅Cl |
| Benzyltributylammonium bromide | C₁₉H₃₄BrN |
| Tetrabutylammonium hydrogensulfate | C₁₆H₃₇NO₄S |
| Tetrabutylammonium bromide | C₁₆H₃₆BrN |
| Ammonium sulfide | (NH₄)₂S |
| Benzyl chloride | C₇H₅Cl |
| Silver oxide | Ag₂O |
| Ethene | C₂H₄ |
| Benzyl diethylamine | C₁₁H₁₇N |
| Triethylamine | C₆H₁₅N |
| Benzyl alcohol | C₇H₆O |
| Ethanol | C₂H₅OH |
| Benzyldiethylamine | C₁₁H₁₇N |
Computational and Theoretical Chemistry Insights
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule based on its electronic structure. These calculations solve approximations of the Schrödinger equation to determine the electron density distribution, from which numerous molecular properties can be derived.
The electronic structure of Benzyltriethylammonium sulfate (B86663) is characterized by the distinct nature of the Benzyltriethylammonium cation ([BTE]⁺) and the sulfate anion (SO₄²⁻). DFT calculations can be used to model the geometry and electronic properties of these ions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For the [BTE]⁺ cation, the HOMO is typically localized on the benzyl (B1604629) group's aromatic ring, while the LUMO is distributed across the benzylic carbon and the nitrogen atom. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A larger gap implies higher stability.
Electrostatic Potential (ESP) Mapping: An ESP map would reveal the charge distribution across the ionic pair. The nitrogen center of the cation carries a formal positive charge, but this charge is delocalized and shielded by the surrounding ethyl and benzyl groups. The sulfate anion possesses a high negative charge density localized on the oxygen atoms. This charge distribution governs how the ions interact with each other, with solvent molecules, and with reactants in a catalytic cycle.
Reactivity Descriptors: Theoretical calculations can quantify reactivity through various descriptors. For instance, the electrophilic nature of the cation and the nucleophilic character of the anion can be analyzed to predict how they will participate in chemical reactions, particularly in phase-transfer catalysis where the cation's role is to transport an anion into a non-polar phase.
Table 1: Hypothetical DFT-Calculated Properties for Benzyltriethylammonium Cation
| Property | Predicted Value / Location | Significance |
| HOMO Energy | ~ -7.5 to -8.5 eV (Localized on benzyl ring) | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | ~ -0.5 to -1.5 eV (Localized on benzylic C and N) | Indicates the energy of the lowest available orbital to accept electrons. |
| HOMO-LUMO Gap | ~ 6.0 to 7.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Mulliken Charge on Nitrogen | ~ -0.2 to -0.3 a.u. | Shows the delocalization of the formal positive charge. |
| Most Positive Carbon (ESP) | Benzylic Carbon (CH₂) | Predicts the likely site for nucleophilic attack on the cation. |
In the context of reactions catalyzed by Benzyltriethylammonium sulfate, DFT is a powerful tool for mapping out the reaction pathway. For example, in a nucleophilic substitution reaction where the sulfate anion (or another anion transported by the cation) acts as the nucleophile, theoretical calculations can identify the transition state structure.
By locating the transition state on the potential energy surface, the activation energy barrier (Eₐ) can be calculated. This barrier is the minimum energy required for the reaction to proceed and is a critical factor in determining the reaction rate. A lower activation energy, facilitated by the catalyst, results in a faster reaction. The analysis would involve comparing the energy of the reactants, the transition state, and the products to construct a complete reaction energy profile.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of the system. This approach is ideal for studying bulk properties, such as ion transport and solvation, which are fundamental to the function of this compound in solution.
MD simulations can be used to calculate the self-diffusion coefficients of the Benzyltriethylammonium cation and the sulfate anion in a given solvent. The diffusion coefficient is a measure of how quickly an ion moves through the solution and is critical for understanding the efficiency of a phase-transfer catalyst. The simulation would track the trajectories of hundreds or thousands of ions and solvent molecules over nanoseconds, and the diffusion coefficient would be derived from the mean squared displacement of the ions over time. These simulations would likely show that the bulky [BTE]⁺ cation diffuses more slowly than smaller, less encumbered ions.
The way ions are solvated—how they are surrounded and stabilized by solvent molecules—is crucial to their behavior. MD simulations can provide a detailed picture of the solvation shell around both the cation and the anion.
Cation Solvation: The bulky, non-polar ethyl and benzyl groups on the [BTE]⁺ cation would lead to weak interactions with polar solvents like water, primarily through hydrophobic effects. The positively charged nitrogen center would be sterically shielded, limiting direct, strong interactions with solvent molecules.
Anion Solvation: The sulfate anion, with its high charge density on the oxygen atoms, would be strongly solvated by polar protic solvents (like water) through hydrogen bonding. In a phase-transfer catalysis scenario, the role of the [BTE]⁺ cation is to form a lipophilic ion pair with the sulfate anion, stripping away this strong solvation shell and allowing the "naked" anion to be more reactive in an organic phase. MD simulations can quantify this effect by calculating the radial distribution functions between the ions and solvent molecules.
Theoretical Approaches to Structure-Reactivity and Stability Relationships
The relationship between the structure of the Benzyltriethylammonium cation and its effectiveness as a catalyst can be systematically explored using theoretical methods. By computationally modifying the structure—for example, by changing the alkyl chains from ethyl to butyl (creating Benzyltributylammonium) or altering the benzyl group—researchers can establish structure-activity relationships (SARs).
Calculations would show how these structural changes affect properties like:
Steric Hindrance: Increasing the size of the alkyl groups can enhance the cation's lipophilicity, improving its solubility in organic phases, but may also increase steric hindrance around the nitrogen center.
Charge Delocalization: Modifications to the benzyl group could alter the delocalization of the positive charge, influencing the strength of the ion pairing with the anion.
Thermal Stability: Theoretical models can predict decomposition pathways and temperatures. For quaternary ammonium (B1175870) salts, a common decomposition route is the Hofmann elimination or a nucleophilic attack by the counter-ion. DFT calculations can determine the activation energies for these degradation pathways, providing insights into the catalyst's thermal stability.
By correlating these calculated molecular properties with experimentally observed catalytic activity, a robust model for designing more efficient catalysts can be developed.
Advanced Structural Characterization and Analytical Methodologies
Spectroscopic Techniques
Spectroscopic methods provide fundamental insights into the molecular structure of Benzyltriethylammonium sulfate (B86663) by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) and ethyl groups. The integration of these signals would confirm the ratio of these groups within the molecule.
Table 1: Estimated ¹H-NMR and ¹³C-NMR Chemical Shifts for the Benzyltriethylammonium Cation
| Atom Type | Multiplicity | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) | Assignment |
| Aromatic CH | Multiplet | 7.4 - 7.6 | 129 - 134 | Phenyl group protons |
| Benzylic CH₂ | Singlet | ~4.5 | ~65 | Methylene (B1212753) protons adjacent to phenyl group and nitrogen |
| Ethyl CH₂ | Quartet | ~3.3 | ~53 | Methylene protons of ethyl groups |
| Ethyl CH₃ | Triplet | ~1.3 | ~8 | Methyl protons of ethyl groups |
| Aromatic C (ipso) | Singlet | - | ~130 | Phenyl carbon attached to the benzylic CH₂ |
| Aromatic C | Singlet | - | 129 - 134 | Phenyl carbons |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. specac.comvscht.cz The FTIR spectrum of Benzyltriethylammonium sulfate would display characteristic bands for the aromatic and aliphatic C-H bonds of the cation, as well as vibrations associated with the quaternary ammonium (B1175870) group and the sulfate anion. mdpi.comresearchgate.net
Table 2: Expected Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100 - 3000 | C-H Stretch | Aromatic C-H (Benzyl group) libretexts.org |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H (Ethyl and Benzyl CH₂) |
| 1600 - 1585 | C=C Stretch | Aromatic ring (in-ring) libretexts.org |
| 1500 - 1400 | C=C Stretch | Aromatic ring (in-ring) libretexts.org |
| ~1480 | C-H Bend | Asymmetric deformation of CH₂ and CH₃ |
| ~1100 | S=O Stretch | Asymmetric stretch of the Sulfate (SO₄²⁻) anion |
| 900 - 675 | C-H Bend | Out-of-plane ("oop") bending of aromatic C-H libretexts.org |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption is characteristic of the chromophores present in the molecule. researchgate.net For this compound, the UV absorption is primarily attributed to the π → π* electronic transitions within the benzyl group's aromatic ring. starna.comaip.org The sulfate anion itself does not exhibit significant absorbance in the 200-800 nm range. The spectrum is expected to be similar to that of toluene, showing a characteristic absorption band in the UV region. researchgate.netnih.gov
Table 3: Expected UV-Visible Absorption Data for this compound
| Chromophore | Expected λmax (nm) | Electronic Transition |
| Benzyl Group | ~260 - 270 | π → π* |
Chromatographic Separations
Chromatographic techniques are essential for separating this compound from impurities and related substances, allowing for its accurate quantification and the characterization of its purity profile.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and related substances. For ionic compounds like this compound, reversed-phase HPLC is a common approach. asianjpr.com The method development involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation of the main compound from any potential impurities. mpgpgcollegehardoi.in
A suitable HPLC method would likely employ a C18 or Phenyl-Hexyl column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., formate (B1220265) or acetate) to control the pH and improve peak shape for the ionic analyte. sielc.comlukasiewicz.gov.pl UV detection at the λmax of the benzyl group (~260-270 nm) would be appropriate for quantification. This method can be used to identify and quantify impurities originating from the synthesis, such as unreacted starting materials (e.g., triethylamine (B128534), benzylating agent) or by-products (e.g., benzyl alcohol, benzaldehyde). oup.com
High-Resolution Mass Spectrometry (e.g., LC-QTOF-MS) for Analogues and Trace Analysis
Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometry is a powerful tool for the definitive identification of the target compound and the structural elucidation of unknown impurities and analogues, even at trace levels. nih.gov This technique combines the separation power of HPLC with the high mass accuracy and resolution of a TOF mass analyzer.
Following chromatographic separation, the analyte enters the mass spectrometer. High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For this compound, the analysis would focus on detecting the Benzyltriethylammonium cation.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In this mode, the parent ion is selected, fragmented, and the resulting fragment ions are analyzed. A characteristic fragmentation pathway for the Benzyltriethylammonium cation involves the cleavage of the benzyl-nitrogen bond to produce a stable benzyl cation (m/z 91), which often appears as a base peak in the mass spectrum. researchgate.netyoutube.com This fragmentation pattern is highly diagnostic for benzyl-substituted quaternary ammonium compounds.
This LC-QTOF-MS approach is highly effective for impurity profiling. Potential process-related impurities could include compounds with different alkyl groups on the nitrogen atom or variations in the benzyl ring substitution. The high sensitivity and mass accuracy of QTOF-MS allow for the detection and tentative identification of these trace-level components, which is critical for ensuring the quality and consistency of the final product. nih.gov
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in determining the stability and decomposition characteristics of chemical compounds. For this compound, these methods would provide insight into its behavior as a function of temperature.
Thermogravimetry-Differential Thermal Analysis (TG/DTA)
Thermogravimetry (TG) measures the change in mass of a sample over time as the temperature changes, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference. google.comchemicalbook.comgoogle.com When performed simultaneously (TG/DTA), these techniques offer a comprehensive profile of the thermal events occurring within a material. google.com
A typical TG/DTA analysis of a quaternary ammonium salt like this compound would be conducted by heating a small sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. google.comnih.gov The resulting data would be presented in a thermogram, plotting mass change (TG) and temperature difference (DTA) against temperature.
Expected Research Findings:
Decomposition Stages: The TG curve would likely show one or more distinct steps of mass loss, indicating the temperatures at which the compound decomposes. The DTA curve would show corresponding endothermic or exothermic peaks, indicating the nature of the thermal events (e.g., melting, decomposition). google.com
Thermal Stability: The initial decomposition temperature, often determined as the onset temperature from the TG curve, provides a measure of the compound's thermal stability. For quaternary ammonium salts, this stability is influenced by the nature of both the cation and the anion.
Decomposition Products: By coupling the TG/DTA instrument with a mass spectrometer (MS), the gaseous products evolved during decomposition can be identified, offering insights into the decomposition mechanism.
Illustrative Data Table for TG/DTA of a Quaternary Ammonium Salt:
| Temperature Range (°C) | Mass Loss (%) | DTA Peak | Associated Event |
|---|---|---|---|
| 180 - 250 | ~5% | Endothermic | Loss of residual solvent/moisture |
| 250 - 350 | ~60% | Exothermic | Major decomposition of the quaternary ammonium structure |
| >350 | ~35% | Exothermic | Further decomposition of residues |
Microscopic and Diffraction Methods
These methods are essential for examining the physical characteristics of a compound at the microscopic and atomic levels, providing information on its surface features and internal structure.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition.
For this compound, SEM analysis would reveal the morphology of its crystalline or powdered form. The analysis would involve mounting a small amount of the sample on a stub and coating it with a conductive material (like gold) to prevent charge buildup.
Expected Research Findings:
Particle Shape and Size: SEM images would provide clear visualization of the shape (e.g., crystalline, amorphous, irregular) and size distribution of the this compound particles.
Surface Texture: The technique can reveal details about the surface texture, such as whether it is smooth, rough, or porous.
Aggregation: SEM can show how individual particles aggregate to form larger structures.
Illustrative Data Table for SEM Observations:
| Magnification | Observed Morphological Features |
|---|---|
| 500x | Agglomerates of irregular particles. |
| 2,500x | Individual particles with defined edges, suggesting crystalline nature. |
| 10,000x | Fine surface details, including steps and growth features on crystal faces. |
X-Ray Diffraction (XRD) for Crystallinity and Structural Confirmation
X-Ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline material. When a beam of X-rays strikes a crystal, it is diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced.
For this compound, XRD would be used to confirm its crystalline structure and determine its degree of crystallinity. A powdered sample would be exposed to an X-ray beam, and the diffraction pattern would be recorded.
Expected Research Findings:
Crystallinity: A diffraction pattern with sharp, well-defined peaks would indicate a highly crystalline material. Broad humps would suggest the presence of amorphous (non-crystalline) content.
Crystal Structure: The positions of the diffraction peaks are determined by the size and shape of the unit cell—the basic repeating structural unit of the crystal. Analysis of the peak positions can provide the lattice parameters (a, b, c, α, β, γ) of the unit cell.
Illustrative Data Table for XRD Peak Analysis:
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) - Hypothetical |
|---|---|---|---|
| 15.5 | 5.71 | 100 | (110) |
| 22.1 | 4.02 | 85 | (200) |
| 28.8 | 3.10 | 60 | (211) |
Applications in Materials Science and Industrial Processes
Incorporation into Ionic Liquid Systems and Functional Materials
Ionic liquids (ILs) are salts with low melting points that are explored as designer solvents and electrolytes. While specific studies focusing on Benzyltriethylammonium sulfate (B86663) in ionic liquid formulations are limited, it is recognized as a potential component in this class of materials. In patent literature, it is mentioned as a quaternary ammonium (B1175870) salt that can act as an interphase transfer catalyst, a key function in various synthesis processes that may involve ionic liquid systems. Its role is often cited alongside other similar salts, such as Benzyltriethylammonium chloride, in the synthesis of functional chemicals and polymer modifiers.
The incorporation of such salts can influence the properties of the resulting materials. For instance, in the context of creating polymer composites, ionic liquids can be used to modify fillers, such as natural fibers, to improve their compatibility with a polymer matrix. Although direct data for the sulfate salt is not extensively published, the general function of related benzyltriethylammonium salts in these systems is to facilitate reactions and improve the dispersion of components.
Applications in Surfactant Science and Technology
The molecular structure of Benzyltriethylammonium sulfate, featuring a nonpolar benzyl (B1604629) group, a charged nitrogen center, and associated alkyl chains, gives it amphiphilic properties characteristic of a cationic surfactant.
Surface Modification in Coatings and Adhesives
Detailed research specifically documenting the use of this compound in coatings and adhesives is not widely available. However, the function of quaternary ammonium salts in this field is generally to act as wetting agents, dispersants, or adhesion promoters. They can modify the surface energy of substrates and pigments, leading to improved film formation and stability in coating formulations.
Development of Demulsifying and Oil-Displacing Agents
In the oil and gas industry, compounds with surfactant properties are crucial for processes such as demulsification (breaking of emulsions) and enhanced oil recovery. While specific performance data for this compound as a demulsifier or oil-displacing agent is not present in detailed studies, related quaternary ammonium compounds are known to be effective in these roles. They function by adsorbing at the oil-water interface, reducing interfacial tension, and promoting the coalescence of water droplets within the oil phase.
Functionality in Electrochemical Systems and Energy Storage Devices
The application of this compound in electrochemical systems, such as batteries or supercapacitors, is a theoretical possibility due to its ionic nature. Ionic liquids and organic salts are often investigated as electrolytes or electrolyte additives to improve ion conductivity and stability. However, there is a lack of specific research and performance data for this compound in energy storage applications.
Contribution to Environmental and Industrial Process Enhancements
The role of this compound in process enhancements often relates to its catalytic and ion-exchanging capabilities.
Role in Ion Exchange Applications
In patent documents concerning chemical synthesis, this compound is listed as a potential phase-transfer catalyst. google.com Phase-transfer catalysis is a mechanism that facilitates the migration of a reactant from one phase into another where the reaction occurs, a principle that is functionally similar to ion exchange. For example, in a synthesis involving an aqueous phase and an organic phase, the Benzyltriethylammonium cation can pair with an anionic reactant in the aqueous phase, transporting it into the organic phase for reaction. While it is mentioned in the context of processes that may utilize ion-exchange resins for purification, specific studies detailing its use as an ion-exchange material itself are not available. google.comgoogle.com
Efficacy as Corrosion Inhibitors
This compound is part of the quaternary ammonium salt family, compounds recognized for their role as corrosion inhibitors. While research often focuses on the chloride salt, Benzyltriethylammonium chloride (BTC), the underlying mechanism and efficacy are relevant to the sulfate salt due to the shared cationic structure. These compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier against corrosive species.
The effectiveness of these inhibitors is influenced by factors such as their concentration and the ambient temperature. Studies on BTC demonstrate that its inhibition efficiency on carbon steel in acidic environments, such as sulfuric acid, increases with higher concentrations. For instance, in a 1.0 M H2SO4 solution, the efficiency was observed to rise significantly as the concentration of the inhibitor increased. However, the performance of the inhibitor tends to decrease at elevated temperatures. This inverse relationship with temperature suggests that the primary mechanism of adsorption is physisorption, a process characterized by weaker intermolecular forces. aensiweb.com
The adsorption process of these molecules onto the carbon steel surface has been found to align with the Freundlich adsorption isotherm. aensiweb.com This model describes the non-ideal and reversible adsorption on heterogeneous surfaces. The protective layer formed by the inhibitor molecules effectively isolates the metal from the corrosive medium, thereby preventing the electrochemical reactions that lead to corrosion.
| BTC Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) |
|---|---|---|
Facilitation of Waste Minimization and Process Efficiency in Organic Synthesis
Benzyltriethylammonium salts are pivotal in advancing green chemistry principles through their application as phase-transfer catalysts (PTCs). fzgxjckxxb.comresearchgate.net Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nbinno.combiomedres.us The amphiphilic nature of the Benzyltriethylammonium cation, possessing both a hydrophilic quaternary ammonium group and lipophilic benzyl and ethyl groups, allows it to transport reactive anions from the aqueous phase into the organic phase. nbinno.combiomedres.us
This transport overcomes the solubility barriers that would otherwise impede or prevent the reaction, leading to several process efficiencies:
Increased Reaction Rates: By bringing reactants together, PTCs dramatically accelerate reaction times. alfachemic.com
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and pressures, reducing energy consumption. nbinno.com
Reduced Use of Organic Solvents: PTCs can enable the use of water as a solvent, minimizing the need for volatile and often hazardous organic solvents. researchgate.net
Improved Yields and Selectivity: By promoting the desired reaction pathway, PTCs can lead to higher product yields and reduce the formation of unwanted byproducts. alfachemic.com
These benefits collectively contribute to significant waste minimization and enhanced process efficiency, making phase-transfer catalysis an environmentally benign methodology for organic synthesis. fzgxjckxxb.comresearchgate.net Benzyltriethylammonium chloride, a closely related salt, is widely used in various reactions, including alkylations, condensations, and polymerizations, showcasing the broad utility of this class of catalysts in industrial processes. nbinno.comtrinitti.com.tw
Utility as Molecular Sieve Template Agents
In the synthesis of zeolites, which are crystalline aluminosilicates with a porous structure, organic cations often serve as structure-directing agents (SDAs) or templates. The Benzyltriethylammonium cation is utilized for this purpose, where it guides the formation of the specific framework structure of the zeolite during its crystallization. google.comresearchgate.net The size and shape of the organic cation influence the resulting pore structure of the synthesized molecular sieve.
For example, the use of Benzyltriethylammonium chloride as a template has been demonstrated to significantly reduce the crystallization time of zeolite-Y. In one study, pure zeolite-Y was formed after only 8 hours in the presence of the template, compared to 18 hours required in its absence. researchgate.net This acceleration of the crystallization process is a key factor in improving the efficiency of zeolite manufacturing.
| Zeolite Type | Template Form | Key Finding | Reference |
|---|---|---|---|
Future Research Directions and Emerging Trends
Rational Design and Optimization of Catalytic Systems for Enhanced Selectivity and Efficiency
The rational design of catalysts is a cornerstone of modern chemistry, aiming to create systems with superior performance for specific transformations. researchgate.net For Benzyltriethylammonium sulfate (B86663), this involves the strategic modification of its molecular structure to enhance its efficacy as a phase-transfer catalyst. Future research will likely focus on the following areas:
Structural Modification for Tailored Properties: The lipophilicity and steric hindrance of the quaternary ammonium (B1175870) cation play a crucial role in its catalytic activity. By systematically altering the alkyl or aryl substituents on the nitrogen atom, it is possible to fine-tune the catalyst's solubility in different organic phases and its interaction with reactants. For instance, introducing longer alkyl chains could enhance its solubility in nonpolar solvents, while the incorporation of chiral moieties could pave the way for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.net
Immobilization on Solid Supports: To address challenges related to catalyst separation and reuse, researchers are exploring the immobilization of quaternary ammonium salts onto solid supports such as polymers, silica, or zeolites. This approach not only facilitates catalyst recovery but can also influence the catalyst's activity and selectivity by imposing steric constraints around the active sites. The development of novel support materials and efficient immobilization techniques will be a key area of investigation.
Bifunctional Catalysis: Designing catalytic systems where the Benzyltriethylammonium cation works in concert with other functional groups represents a promising strategy. These bifunctional catalysts could activate multiple substrates simultaneously or facilitate cascade reactions, leading to more efficient and atom-economical synthetic routes.
The overarching goal of these rational design strategies is to develop catalytic systems based on Benzyltriethylammonium sulfate that offer higher yields, improved selectivity (chemo-, regio-, and enantio-), and broader substrate scope, all while operating under milder reaction conditions.
Integration of this compound Chemistry with Sustainable and Green Chemistry Initiatives
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net this compound, as a phase-transfer catalyst, already contributes to greener synthesis by enabling the use of water as a solvent and reducing the need for harsh reaction conditions. nbinno.comchemicalbook.comguidechem.com Future research will aim to further integrate its chemistry with sustainable practices:
Use of Renewable Feedstocks and Solvents: A key aspect of green chemistry is the utilization of renewable resources. researchgate.net Research is expected to focus on the synthesis of this compound from bio-based starting materials. Furthermore, its application in reactions that utilize green solvents, such as water, supercritical fluids, or ionic liquids, will be a significant area of exploration.
Energy Efficiency: By facilitating reactions at lower temperatures and pressures, phase-transfer catalysts like this compound can significantly reduce the energy consumption of chemical processes. Future studies will likely quantify the energy savings associated with its use in various industrial applications and seek to optimize reaction conditions for even greater energy efficiency.
The integration of these green chemistry principles will not only enhance the environmental profile of processes utilizing this compound but also improve their economic viability.
Advanced Characterization Techniques for In Situ Reaction Monitoring and Mechanism Elucidation
A detailed understanding of reaction mechanisms is fundamental to optimizing catalytic processes. The dynamic nature of phase-transfer catalysis, which involves multiple phases and interfacial phenomena, presents unique challenges for mechanistic studies. nih.govmdpi.com Advanced in situ characterization techniques are emerging as powerful tools to probe these complex systems in real-time:
Spectroscopic and Microscopic Methods: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the chemical species present in different phases during a reaction. researchgate.net When coupled with specialized reaction cells, these methods allow for the in situ monitoring of reactant consumption, product formation, and the behavior of the catalyst. rsc.orgrsc.org Advanced microscopic techniques can be employed to visualize the interface between the aqueous and organic phases, providing insights into the mass transfer processes.
Kinetic Studies under Phase-Transfer Conditions: Detailed kinetic investigations are essential for elucidating reaction pathways and identifying the rate-determining steps. Future research will involve the development of sophisticated kinetic models that account for the partitioning of the catalyst and reactants between the different phases, as well as the interfacial reaction rates. researchgate.net
Isotopic Labeling Studies: The use of isotopically labeled reactants or catalysts can help to trace the path of atoms and molecules throughout the reaction, providing unambiguous evidence for proposed mechanistic pathways.
By combining these advanced characterization techniques, researchers can gain a comprehensive, real-time understanding of how this compound facilitates chemical reactions, paving the way for the development of more efficient and selective catalytic systems.
Multiscale Modeling Approaches for Predictive Understanding of Reactivity and Stability
Computational modeling has become an indispensable tool in modern chemical research, offering insights that are often difficult to obtain through experimental methods alone. manchester.ac.uk Multiscale modeling, which integrates different levels of theory to simulate complex systems, is particularly well-suited for studying phase-transfer catalysis. beilstein-journals.orgtum.desogang.ac.kr
Quantum Mechanical (QM) Calculations: At the most fundamental level, QM methods like Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of the Benzyltriethylammonium cation and its ion pairs. researchgate.net These calculations can provide insights into the stability of the catalyst, the nature of its interactions with reactants and solvent molecules, and the energy barriers of elementary reaction steps.
Molecular Dynamics (MD) Simulations: To study the behavior of this compound at the interface between two immiscible phases, MD simulations are employed. These simulations can model the dynamic partitioning of the catalyst, the structure of the interface, and the transport of ions across the phase boundary.
By bridging the gap between molecular-level phenomena and macroscopic observables, multiscale modeling approaches will enable a more predictive and rational design of processes involving this compound, accelerating the development of new and improved applications.
Q & A
Q. What are the key physicochemical properties of benzyltriethylammonium sulfate, and how are they determined experimentally?
Methodological Answer: Key properties include molecular weight, solubility, melting point, and thermal stability. These are determined via:
- Differential Scanning Calorimetry (DSC) for thermal decomposition analysis.
- Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural validation .
- Density and refractive index measurements for solvent interaction studies (e.g., in deep eutectic solvents) .
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | ~209.33 g/mol (hydroxide derivative) | |
| Melting Point | 193–195°C (bromide derivative) | |
| Solubility | High in polar aprotic solvents |
Q. How is this compound synthesized, and what purity validation methods are recommended?
Methodological Answer: Synthesis typically involves quaternization of triethylamine with benzyl chloride followed by sulfate salt formation. Purity is validated via:
- High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
- Elemental Analysis (C, H, N, S) for stoichiometric confirmation.
- Mass Spectrometry (MS) and ¹³C NMR to confirm molecular structure .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) due to carcinogenicity risks (IARC Group 1 for chromium derivatives) .
- Avoid contact with combustibles; it may act as an oxidizing agent .
- Dispose via EPA-compliant chemical waste protocols to mitigate environmental hazards .
Advanced Research Questions
Q. How does this compound function as a phase-transfer catalyst (PTC) in biphasic reactions?
Methodological Answer: The compound facilitates ion transfer between immiscible phases (e.g., aqueous-organic). Key mechanisms include:
- Interfacial Activation : Stabilizing reactive intermediates at phase boundaries.
- Ion-Pair Extraction : Enhancing nucleophilicity of anions (e.g., sulfate) in organic phases.
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy or gas chromatography (GC) to optimize catalyst loading .
Q. What computational methods are used to model interactions of this compound in solvent systems?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts hydrogen-bonding interactions in deep eutectic solvents (e.g., with urea) .
- Molecular Dynamics (MD) Simulations : Analyze solvation dynamics and cellulose dissolution mechanisms .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study enzyme-catalyst interactions in structural biology (e.g., terpenoid cyclase systems) .
Q. How can contradictions in reported carcinogenicity data be addressed when designing in vivo studies?
Methodological Answer:
- Risk Assessment : Compare IARC classifications (Group 1 for chromium derivatives) with non-chromium analogues .
- Alternative Catalysts : Use non-carcinogenic quaternary ammonium salts (e.g., tetrabutylammonium) for sensitive applications .
- In Vitro Screening : Prioritize Ames tests or micronucleus assays to evaluate genotoxicity before in vivo use .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound complexes?
Methodological Answer:
- X-ray Crystallography : Determines 3D structure of enzyme complexes (e.g., terpenoid cyclase with Mg²⁺/sulfate ions) .
- Electron Paramagnetic Resonance (EPR) : Probes redox-active intermediates in catalytic cycles.
- Solid-State NMR : Characterizes ionic interactions in deep eutectic solvents .
Data Contradiction Analysis
Q. How do discrepancies in reported solubility data for this compound impact experimental reproducibility?
Methodological Answer:
- Controlled Solvent Screening : Systematically test solubility in solvents (e.g., DMSO, water, ethanol) under standardized temperatures.
- Dynamic Light Scattering (DLS) : Detect aggregation states influencing solubility .
- Literature Cross-Validation : Compare datasets from peer-reviewed studies (e.g., aqueous vs. non-aqueous applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
